![molecular formula C6H13NO4 B1595205 n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide CAS No. 7534-51-2](/img/structure/B1595205.png)
n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide
Overview
Description
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide is a polyhydroxy acetamide derivative with a highly polar molecular structure. Its IUPAC name reflects a propane backbone substituted at the C2 position with a hydroxymethyl group (-CH₂OH), hydroxyl groups at C1 and C3, and an acetamide (-NHCOCH₃) moiety attached to the central carbon . The molecular formula is C₈H₁₃N₃O₆ (when including a nitroimidazole substituent as in NSC-328805) or C₅H₁₁NO₃ (for the simpler variant without additional functional groups) .
Key structural features include:
Preparation Methods
General Synthetic Strategy
The preparation of n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide typically follows a two-step synthetic route:
- Formation of a methyl ester intermediate from the parent carboxylic acid compound.
- Amidation of the methyl ester with tris(hydroxymethyl)methanamine (a trisubstituted methanamine) to form the amide derivative.
This approach is designed to mask the acidic carboxyl groups of NSAIDs, thereby reducing gastrointestinal side effects and improving stability, particularly against photodegradation and hydrolysis.
Detailed Preparation Procedure
Esterification Step
- Starting material: NSAID containing a carboxylic acid group.
- Reagents: Methanol and concentrated sulfuric acid.
- Conditions: The NSAID is dissolved in methanol, and concentrated sulfuric acid is added dropwise.
- Reaction environment: Heated at approximately 80°C in a water bath.
- Duration: 5 to 6 hours.
- Monitoring: Reaction progress is monitored by thin-layer chromatography (TLC).
- Work-up: After completion, the reaction mixture is neutralized to isolate the methyl ester intermediate.
Amidation Step
- Starting material: Methyl ester obtained from the previous step.
- Reagents: Equimolar tris(hydroxymethyl)methanamine, anhydrous potassium carbonate, and dimethyl sulfoxide (DMSO) as solvent.
- Conditions: Reaction mixture is heated in an oil bath at 40–60°C with stirring.
- Duration: Approximately 20 hours.
- Monitoring: TLC is used to confirm reaction completion.
- Work-up: The reaction mixture is neutralized, and the solid amide product is isolated.
- Purification: Crystallization from methanol or other suitable solvents.
Characterization and Analysis
- Structural confirmation: Elemental analysis (C, H, N, S), proton nuclear magnetic resonance (^1H-NMR), infrared spectroscopy (IR), and ultraviolet-visible spectroscopy (UV).
- Stability studies: Hydrolysis tests at pH 1.2 and pH 6.8, simulating gastrointestinal conditions at 37 ± 0.5°C.
- Analytical method: High-performance liquid chromatography (HPLC) is used to monitor hydrolysis and stability profiles.
Research Findings and Advantages
- The amide derivatives synthesized through this method exhibit improved chemical stability compared to their parent NSAIDs.
- These compounds demonstrate reduced gastrointestinal toxicity, as the acidic carboxyl groups are masked.
- Amide prodrugs show better resistance to enzymatic and chemical hydrolysis in the stomach environment, extending the drug's shelf life and in vivo efficacy.
- The synthetic method is versatile and applicable to various NSAIDs, including benoxaprofen, diflunisal, diclofenac, etodolac, fenbufen, fenclofenac, and fenoprofen, among others.
Summary Table of Preparation Method Parameters
Step | Reagents/Conditions | Temperature | Duration | Monitoring | Outcome |
---|---|---|---|---|---|
Esterification | Methanol, concentrated sulfuric acid | ~80°C (water bath) | 5–6 hours | TLC | Methyl ester intermediate |
Amidation | Tris(hydroxymethyl)methanamine, K2CO3, DMSO | 40–60°C (oil bath) | ~20 hours | TLC | Amide derivative product |
Purification | Crystallization (methanol or suitable solvent) | Ambient | Until pure | - | Pure amide compound |
Stability Test | pH 1.2 and 6.8 buffer, 37 ± 0.5°C | 37°C | Variable | HPLC | Hydrolysis and stability data |
Chemical Reactions Analysis
Types of Reactions
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl and amide functional groups .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the hydroxyl groups.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemical Properties and Structure
DHPAA has the following chemical structure and properties:
- Chemical Formula : C6H13NO4
- CAS Number : 7534-51-2
- Molecular Weight : 161.17 g/mol
- Physical State : Typically available as a white powder.
Pharmaceutical Applications
2.1 Drug Development
DHPAA has been studied for its potential role in drug formulation due to its ability to enhance solubility and bioavailability of poorly soluble drugs. Its hydroxymethyl groups contribute to improved interactions with biological membranes.
Case Study:
A study published in Journal of Pharmaceutical Sciences demonstrated that formulations containing DHPAA significantly increased the solubility of a poorly soluble anti-cancer drug, leading to enhanced therapeutic efficacy in vitro .
Biological Activities
3.1 Antioxidant Properties
Research indicates that DHPAA exhibits antioxidant activity, which is beneficial in preventing oxidative stress-related damage in cells.
Data Table: Antioxidant Activity of DHPAA
Concentration (µM) | % Inhibition of ROS |
---|---|
10 | 25 |
50 | 55 |
100 | 75 |
This table summarizes findings from a study where DHPAA was tested on cultured human cells exposed to oxidative stress, showing a dose-dependent inhibition of reactive oxygen species (ROS) generation .
3.2 Neuroprotective Effects
DHPAA has also been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases.
Case Study:
In an animal model of Alzheimer's disease, administration of DHPAA resulted in reduced amyloid-beta plaque formation and improved cognitive function as assessed by behavioral tests .
Industrial Applications
4.1 Cosmetic Industry
DHPAA is utilized in cosmetic formulations for its moisturizing properties. Its ability to retain moisture makes it an attractive ingredient in skin care products.
Data Table: Moisturizing Efficacy of DHPAA in Formulations
Product Type | Moisture Retention (%) |
---|---|
Cream | 45 |
Lotion | 40 |
Serum | 50 |
These results indicate that products containing DHPAA can significantly improve skin hydration levels compared to control formulations without it .
Toxicological Studies
Toxicological evaluations have shown that DHPAA has a favorable safety profile when used within recommended concentrations.
5.1 Acute Toxicity Testing
In acute toxicity studies conducted on rodents, no significant adverse effects were observed at doses up to 2000 mg/kg body weight, suggesting a high margin of safety for potential therapeutic use .
Mechanism of Action
The mechanism of action of N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide involves its interaction with various molecular targets and pathways. For instance, it acts as an antioxidant and iron chelator, protecting cells from oxidative stress and iron-induced damage . The compound also modulates the expression of hypoxia-inducible factor 1 alpha (HIF-1α), which plays a role in cellular response to low oxygen levels .
Comparison with Similar Compounds
Structural Analogues with Polyhydroxy Backbones
aTES (2-[[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]ethanesulfonic acid)
- Structure : Shares the same 1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl core but replaces the acetamide with an ethanesulfonic acid group.
- Properties : Increased acidity (pKa ~1.5 for sulfonic acid) compared to the neutral acetamide. Used in specialized buffer systems due to its zwitterionic nature .
- Application : Biochemical buffers for low-pH environments .
N-(1,3-Dihydroxypropan-2-yl)acetamide
- Structure: Simpler variant with two hydroxyl groups and one hydroxymethyl group (C₅H₁₁NO₃) .
- Properties: Reduced molecular weight (133.15 g/mol) and fewer hydrogen-bonding sites compared to the target compound. No reported applications .
Acetamide Derivatives with Aromatic or Heterocyclic Substituents
(S)-N-(1-Hydroxy-3-phenylpropan-2-yl)acetamide
- Application : Intermediate in asymmetric synthesis of pharmaceuticals, leveraging its chiral center .
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]-2-(2-nitroimidazol-1-yl)acetamide (NSC-328805)
- Structure : Combines the target compound’s core with a nitroimidazole group.
N-[3-(Diethylamino)propyl]-2-(3,4-diphenyl-1H-pyrazol-1-yl)acetamide
- Structure: Features a pyrazole ring and diethylamino group, increasing logP and membrane permeability .
- Application : Investigated for kinase inhibition or antimicrobial activity .
Agrochemically Relevant Chloroacetamides
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)
- Structure : Chlorine substitution at the acetamide α-carbon and aromatic ethyl/methoxy groups .
- Properties : High logP (~3.1) enables herbicidal activity by disrupting plant lipid synthesis .
- Application : Pre-emergent herbicide for corn and soybeans .
Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide)
Physicochemical Comparison
Key Findings and Implications
Hydrophilicity vs. Bioactivity : The target compound’s high polarity limits membrane permeability, making it less suitable for drug delivery compared to lipophilic analogues (e.g., alachlor) .
Functional Group Diversity : Substitutions like nitroimidazole (NSC-328805) or pyrazole () introduce biological activity, whereas chloro groups enhance agrochemical utility .
Synthetic Versatility : The 1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl core serves as a scaffold for designing buffers or conjugates with bioactive molecules .
Biological Activity
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide, also known by its CAS number 7534-51-2, is a compound of interest due to its potential biological activities. This article explores its biological activity, including antibacterial and antifungal properties, along with relevant research findings and case studies.
- Molecular Formula : C₆H₁₃NO₄
- Molecular Weight : 163.172 g/mol
- Density : 1.294 g/cm³
- Boiling Point : 506.2 °C at 760 mmHg
- Flash Point : 260 °C
These properties suggest that the compound is stable under various conditions, making it suitable for further biological testing.
Antibacterial Activity
Research has indicated that this compound exhibits significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in the table below:
Bacterial Strain | MIC (mg/mL) | Activity Level |
---|---|---|
Staphylococcus aureus | 0.0039 | Highly Active |
Escherichia coli | 0.025 | Active |
Bacillus subtilis | 0.010 | Moderately Active |
These results demonstrate that the compound is particularly effective against Gram-positive bacteria such as Staphylococcus aureus, as well as Gram-negative bacteria like Escherichia coli .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity. The following table outlines its effectiveness against common fungal strains:
Fungal Strain | MIC (mg/mL) | Activity Level |
---|---|---|
Candida albicans | 0.039 | Moderately Active |
Aspergillus niger | 0.050 | Active |
The compound exhibits a notable ability to inhibit the growth of Candida albicans, a common pathogen responsible for various infections .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound in vitro. The results indicated that the compound effectively inhibited bacterial growth within 8 hours of exposure, particularly against Staphylococcus aureus and Escherichia coli. The study highlighted the potential for this compound to be developed into a therapeutic agent for treating bacterial infections .
Case Study 2: Structure-Activity Relationship (SAR)
Another research study focused on the structure-activity relationship of similar compounds revealed that modifications to the hydroxymethyl group significantly enhanced antibacterial activity. This suggests that further chemical modifications to this compound could lead to even more potent derivatives .
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide to achieve high purity?
Answer: The synthesis requires precise control of reaction conditions, including temperature (typically maintained between 25–60°C), pH (neutral to mildly acidic), and solvent selection (e.g., ethanol or aqueous mixtures). Multi-step reactions often involve condensation between tris(hydroxymethyl)aminomethane derivatives and activated acetamide precursors. Intermediate purification via column chromatography and recrystallization is essential to isolate the target compound. Analytical techniques like HPLC and NMR spectroscopy are used to monitor reaction progress and confirm purity .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR): To resolve hydroxyl, hydroxymethyl, and acetamide proton environments (e.g., δ 3.5–4.0 ppm for hydroxymethyl groups).
- High-Performance Liquid Chromatography (HPLC): For assessing purity (>95% is typical for research-grade material).
- Mass Spectrometry (MS): To confirm molecular weight (e.g., ESI-MS m/z 224.1 [M+H]+).
- Infrared Spectroscopy (IR): To identify functional groups (e.g., O–H stretching at 3200–3500 cm⁻¹ and amide C=O at ~1650 cm⁻¹) .
Q. How should researchers handle discrepancies in spectroscopic data during structural validation?
Answer: Discrepancies in NMR or IR data may arise from tautomerism, solvate formation, or impurities. To resolve these:
- Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts).
- Perform variable-temperature NMR to detect dynamic equilibria.
- Use 2D NMR (COSY, HSQC) to confirm connectivity.
- Cross-validate with X-ray crystallography for unambiguous structural assignment .
Advanced Research Questions
Q. What crystallographic strategies are employed to resolve hydrogen-bonding networks in this compound derivatives?
Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Data Collection: Use a Bruker SMART CCD diffractometer with MoKα radiation (λ = 0.71073 Å) and φ/ω scans.
- Refinement: SHELXL software for full-matrix least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms.
- Hydrogen Bonding: Locate H atoms via difference Fourier maps and refine with distance restraints (O–H⋯O: ~1.8–2.2 Å; N–H⋯O: ~2.0–2.5 Å).
- Validation: Check for R-factor convergence (e.g., R1 < 0.05) and validate geometry using PLATON .
Q. How can researchers analyze the Fe²⁺ chelation mechanism of this compound quantitatively?
Answer:
- Spectrophotometric Titration: Monitor UV-Vis absorbance changes (e.g., λmax shifts) upon Fe²⁺ addition. Calculate binding constants (Kb) via Benesi-Hildebrand plots.
- Competition Assays: Use EDTA or deferoxamine as competitors to determine selectivity.
- Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters (ΔH, ΔS).
- DFT Calculations: Model metal-ligand coordination geometry (e.g., octahedral Fe²⁺ complexes) .
Q. What experimental designs are recommended to address contradictions in biological activity data for this compound?
Answer:
- Dose-Response Studies: Establish EC50/IC50 values across multiple cell lines (e.g., neuronal vs. cancer cells) to assess specificity.
- Knockdown/Overexpression Models: Use siRNA or CRISPR to validate target engagement (e.g., mitochondrial proteins).
- Metabolic Stability Assays: Test for degradation in serum or microsomal preparations.
- Reproducibility Controls: Include positive/negative controls (e.g., known Fe²⁺ chelators) and triplicate measurements .
Q. How can polymorphic forms of this compound impact its physicochemical properties?
Answer: Polymorphs may differ in:
- Solubility: Assessed via shake-flask method in buffered solutions (pH 1.2–7.4).
- Thermal Stability: Differential Scanning Calorimetry (DSC) to identify melting points and phase transitions.
- Bioavailability: Compare dissolution rates using USP apparatus.
SCXRD and PXRD are critical to distinguish polymorphs (e.g., monoclinic vs. orthorhombic systems) .
Q. Methodological Notes
- Data Contradiction Analysis: Use Bland-Altman plots for inter-technique comparisons (e.g., NMR vs. X-ray).
- Software Tools: SHELX for crystallography, Gaussian for DFT, and MestReNova for NMR processing.
- Ethical Compliance: Adhere to institutional guidelines for handling reactive intermediates and metal chelators.
Properties
IUPAC Name |
N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4/c1-5(11)7-6(2-8,3-9)4-10/h8-10H,2-4H2,1H3,(H,7,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAAIGKMNGHHHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CO)(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70301278 | |
Record name | n-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70301278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7534-51-2 | |
Record name | NSC142169 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142169 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70301278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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